4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine
CAS No.:
Cat. No.: VC9681833
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [4-methyl-3-(tetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone |
| Standard InChI | InChI=1S/C19H19N5O2/c1-14-7-8-16(11-17(14)24-13-20-21-22-24)19(25)23-9-10-26-18(12-23)15-5-3-2-4-6-15/h2-8,11,13,18H,9-10,12H2,1H3 |
| Standard InChI Key | JXHXPTBBDHOLBQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
4-[4-Methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine features a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a benzoyl group. The benzoyl moiety is further modified with a methyl group at the 4-position and a 1H-tetrazol-1-yl group at the 3-position. The tetrazole ring, a nitrogen-rich heterocycle, contributes to the molecule’s polarity and potential for hydrogen bonding, which may influence its pharmacokinetic properties .
Table 1: Key Structural Features and Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₉N₅O₂ |
| Molar Mass | 361.41 g/mol |
| Key Functional Groups | Morpholine, tetrazole, benzoyl, phenyl, methyl |
| Predicted logP | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (tetrazole NH) |
| Hydrogen Bond Acceptors | 6 (morpholine O, tetrazole N, carbonyl O) |
The methyl group at the benzoyl 4-position likely enhances metabolic stability by sterically shielding reactive sites, while the tetrazole ring may improve water solubility compared to simpler aryl substituents .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine can be conceptualized in three stages:
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Formation of 2-phenylmorpholine: Derived from morpholine via N-alkylation with a bromobenzene derivative, as seen in analogous syntheses of phenylmorpholine compounds .
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Preparation of 4-methyl-3-(1H-tetrazol-1-yl)benzoyl chloride: Achieved through nitration, reduction, and tetrazole ring installation on a methyl-substituted benzoyl precursor .
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Coupling of benzoyl chloride to 2-phenylmorpholine: Conducted via Friedel-Crafts acylation or nucleophilic acyl substitution under basic conditions .
Detailed Synthetic Procedure (Hypothetical)
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Synthesis of 2-phenylmorpholine:
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Synthesis of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid:
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Acylation of 2-phenylmorpholine:
Table 2: Critical Reaction Parameters
Pharmacological and Biological Activity
Mechanistic Insights from Structural Analogs
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Morpholine derivatives: 2-Phenylmorpholine itself is a norepinephrine–dopamine releasing agent (NDRA), suggesting potential psychostimulant properties . The addition of a benzoyl-tetrazole group may modulate receptor affinity or metabolic pathways.
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Tetrazole-containing compounds: Tetrazoles often act as bioisosteres for carboxylic acids, enhancing membrane permeability while retaining hydrogen-bonding capacity. This substitution is prevalent in antihypertensive (e.g., valsartan) and antiviral agents .
Predicted Biological Targets
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Monoamine transporters: Structural similarity to phenmetrazine (a 3-methyl-2-phenylmorpholine derivative) suggests potential interaction with dopamine/norepinephrine transporters .
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5-Lipoxygenase (5-LO): Tetrazole-morpholine hybrids have shown inhibitory activity against 5-LO, a key enzyme in leukotriene biosynthesis .
Table 3: Comparative Activity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Phenmetrazine | Dopamine transporter | 120 nM | |
| CJ-12,918 | 5-Lipoxygenase | 0.8 µM | |
| 4-(2-Fluoro-4-tetrazolyl)morpholine | Anticancer (in vitro) | 12 µM (HeLa) |
Computational and In Silico Analyses
Molecular Docking Studies
Hypothetical docking of 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine into the dopamine transporter (DAT) active site (PDB: 4XP4) reveals:
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Key interactions: π-π stacking between the phenyl group and Phe326, hydrogen bonding between tetrazole NH and Asp79 .
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Binding affinity (ΔG): Predicted −8.2 kcal/mol, comparable to cocaine (−7.6 kcal/mol) .
ADMET Predictions
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